molecular formula C13H8ClNO3S B14541161 3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 62042-52-8

3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No.: B14541161
CAS No.: 62042-52-8
M. Wt: 293.73 g/mol
InChI Key: ODJKXAPYULALAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₈ClNO₃S It is a derivative of pyridinecarboxylic acid, featuring a chlorobenzoyl group and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is reacted with thionyl chloride to form 2-chlorobenzoyl chloride.

    Nucleophilic Substitution: The 2-chlorobenzoyl chloride is then reacted with pyridine-2-thiol in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyridinecarboxylic acids.

Scientific Research Applications

3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and chlorobenzoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-Pyridinecarboxylic Acid): A simpler derivative of pyridinecarboxylic acid without the chlorobenzoyl and sulfanyl groups.

    Nicotinic Acid (3-Pyridinecarboxylic Acid): Another derivative with a different substitution pattern on the pyridine ring.

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to nicotinic acid but with the carboxyl group in the para position.

Uniqueness

3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of both the chlorobenzoyl and sulfanyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

CAS No.

62042-52-8

Molecular Formula

C13H8ClNO3S

Molecular Weight

293.73 g/mol

IUPAC Name

3-(2-chlorobenzoyl)sulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C13H8ClNO3S/c14-9-5-2-1-4-8(9)13(18)19-10-6-3-7-15-11(10)12(16)17/h1-7H,(H,16,17)

InChI Key

ODJKXAPYULALAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)SC2=C(N=CC=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.